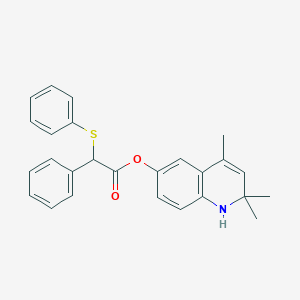![molecular formula C16H14ClN3O3S B11608806 2-[(2E)-2-(3-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11608806.png)
2-[(2E)-2-(3-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a benzaldehyde moiety substituted with a chlorine atom, a benzisothiazole ring, and a hydroxyethyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves multiple steps:
Formation of 3-chlorobenzaldehyde: This can be achieved by chlorination of benzaldehyde using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Synthesis of benzisothiazole: Benzisothiazole derivatives can be synthesized through cyclization reactions involving ortho-substituted anilines and sulfur sources.
Hydrazone formation: The final step involves the condensation of 3-chlorobenzaldehyde with the appropriate hydrazine derivative under acidic or basic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the hydrazone linkage, potentially yielding amines.
Substitution: The chlorine atom on the benzaldehyde ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 3-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. If used in catalysis, it may act as a ligand, coordinating with metal centers to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde Derivatives: Compounds like 4-chlorobenzaldehyde, 3-nitrobenzaldehyde.
Benzisothiazole Derivatives: Compounds like 2-mercaptobenzisothiazole, 6-chlorobenzisothiazole.
Hydrazones: Compounds like phenylhydrazone, acetone hydrazone.
Uniqueness
The uniqueness of 3-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H14ClN3O3S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[[(E)-(3-chlorophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C16H14ClN3O3S/c17-13-5-3-4-12(10-13)11-18-20(8-9-21)16-14-6-1-2-7-15(14)24(22,23)19-16/h1-7,10-11,21H,8-9H2/b18-11+ |
InChI Key |
GFKPQAKSJSSKLT-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11608729.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline](/img/structure/B11608731.png)
![(2E)-2-cyano-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B11608739.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11608740.png)
![methyl (4Z)-4-(4-bromobenzylidene)-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11608755.png)
![(4E)-4-[(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11608762.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11608770.png)
![(2E)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11608773.png)
![{2-(4-fluorophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11608785.png)
![(3Z)-5-bromo-3-[4-(methylsulfanyl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11608786.png)
![2-[(2E)-2-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11608788.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608789.png)

![(3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11608796.png)
